REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:4][OH:5].Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].O1CC[CH2:19][CH2:18]1>>[C:12]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:11][O:5][CH2:4][C:3]([O:7][CH2:8][CH3:9])=[O:6].[CH2:18]([CH:4]([O:5][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:3]([O:7][CH2:8][CH3:9])=[O:6])[CH3:19] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 hour at 25°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 10° to 15°C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15°C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 12 hours at 25°C
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Type
|
WASH
|
Details
|
residue washed with water
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified diethyl digylcolate
|
Type
|
DISTILLATION
|
Details
|
recovered by distillation under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(COCC(=O)OCC)(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)OCC)OCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |